Ferric ammonium edta

Catalog No.
S14365705
CAS No.
M.F
C10H19FeN3O8
M. Wt
365.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferric ammonium edta

Product Name

Ferric ammonium edta

IUPAC Name

azanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;iron

Molecular Formula

C10H19FeN3O8

Molecular Weight

365.12 g/mol

InChI

InChI=1S/C10H16N2O8.Fe.H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;1H3

InChI Key

RCNKIMQNXOYRGC-UHFFFAOYSA-N

Canonical SMILES

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)O.[NH4+].[Fe]

Ferric ammonium ethylenediaminetetraacetic acid is a coordination complex formed by the combination of ferric ions and ethylenediaminetetraacetic acid, commonly known as EDTA. This compound plays a significant role in various chemical and biological processes due to its ability to chelate metal ions, particularly iron. Ferric ammonium EDTA typically appears as a yellowish aqueous solution and is notable for its stability and solubility, which allows for the bioavailability of iron in various applications .

The formation of ferric ammonium EDTA can be represented by the following reaction:

Fe3++EDTA4 Fe EDTA \text{Fe}^{3+}+\text{EDTA}^{4-}\rightarrow \text{ Fe EDTA }^{-}

In this reaction, ferric ions interact with the EDTA molecule to form a stable chelate complex. The stability of this complex is crucial in preventing the precipitation of ferric ions, which would otherwise occur in the absence of chelating agents . Additionally, ferric ammonium EDTA can react with silver ions to form silver ethylenediaminetetraacetic acid, highlighting its versatility in complexation reactions .

Ferric ammonium EDTA exhibits significant biological activity, primarily due to its role in iron transport and availability. It is often utilized in analytical chemistry for determining metal ions in various samples. The chelation of iron by ferric ammonium EDTA enhances iron's solubility, making it more accessible for biological processes, particularly in plants where it aids in nutrient uptake . Furthermore, its application in agricultural settings helps prevent iron deficiency in crops.

Ferric ammonium EDTA can be synthesized through several methods, including:

  • Direct Reaction Method: This involves mixing ferric salts (like ferric chloride) with ammonium EDTA under controlled pH conditions. The typical pH for optimal synthesis is around 6.5 .
  • Microwave-Assisted Synthesis: A modern approach that utilizes microwave irradiation to facilitate the reaction between iron powder and ammonium EDTA. This method enhances reaction speed and efficiency while producing concentrated solutions .
  • Jacobson's Solution: A traditional method where ferrous salts are combined with aqueous solutions of EDTA, followed by oxidation to convert ferrous ions to ferric ions .

Ferric ammonium EDTA has diverse applications across various fields:

  • Agriculture: Used as a micronutrient fertilizer to address iron deficiencies in crops.
  • Analytical Chemistry: Serves as a reagent for detecting and quantifying metal ions.
  • Photography: Functions as a photographic bleach to convert metallic silver into soluble silver salts for removal .
  • Environmental Science: Employed in studies involving metal ion interactions and contaminant remediation.

Studies have shown that ferric ammonium EDTA interacts with various metal ions, enhancing their solubility and bioavailability. Its ability to form stable complexes makes it a valuable tool in both analytical chemistry and biological systems. For instance, it has been used effectively in studies examining the catalytic properties of iron in oxidation reactions involving other organic compounds .

Ferric ammonium EDTA is part of a broader class of chelating agents that include:

CompoundCompositionUnique Features
Ferric ethylenediaminetetraacetic acidFerric ion complexed with EDTAHigh stability; widely used for iron solubilization
Ferric diethylenetriaminepentaacetic acidFerric ion complexed with DTPAGreater stability than EDTA; used for heavy metal removal
Ferric nitrilotriacetic acidFerric ion complexed with NTALess effective than EDTA for certain metal ions
Ferric hydroxyethylidene diphosphonic acidFerric ion complexed with HEDPEffective for removing calcium and heavy metals

Ferric ammonium EDTA stands out due to its specific application in both agricultural and analytical contexts, providing a balance between solubility and stability that is essential for effective iron delivery and detection .

The development of ferric ammonium EDTA is rooted in the broader history of ethylenediaminetetraacetic acid (EDTA) synthesis. Ferdinand Münz first synthesized EDTA in 1935 by reacting ethylenediamine with chloroacetic acid under alkaline conditions. This breakthrough enabled systematic exploration of metal chelation, though early applications focused on textile dyeing rather than iron coordination. By the 1950s, researchers recognized EDTA’s potential for stabilizing transition metals in aqueous solutions, leading to the first iron-EDTA complexes.

Initial methods for ferric ammonium EDTA synthesis relied on air oxidation of ferrous salts. For example, mixing ferrous sulfate with EDTA and ammonium hydroxide under ambient conditions allowed gradual oxidation to the ferric form. While simple, this approach suffered from sulfate contamination and inconsistent yields due to variable oxidation rates. The 2005 introduction of microwave-assisted synthesis marked a pivotal shift, enabling rapid, controlled reactions by using iron powder as a raw material and air as an oxidant under catalytic microwave heating. This method eliminated sulfate byproducts and reduced reaction times from hours to minutes.

Comparative Analysis of Traditional vs. Modern Autoclave-Driven Protocols

Traditional and modern synthesis routes diverge in reagent selection, reaction kinetics, and scalability:

ParameterTraditional Air-OxidationAutoclave MethodMicrowave Synthesis
Iron SourceFerrous sulfate (FeSO₄)Ferric oxide (Fe₂O₃)Iron powder (Fe⁰)
Oxidizing AgentAtmospheric oxygenNone (thermal activation)Air (0.04–0.08 L/min flow)
Reaction Time6–12 hours16 hours (autoclave)40–60 minutes
ByproductsSulfate ionsNoneNone
Yield70–80%>90%>95%

The autoclave method, developed by Beale in the late 20th century, involves heating EDTA with ferric oxide (Fe₂O₃) in deionized water at 122°C for 16 hours. This protocol avoids oxidation steps entirely, as Fe³⁺ is directly incorporated into the EDTA matrix. In contrast, microwave synthesis achieves near-quantitative yields within an hour by leveraging localized thermal effects to accelerate chelation.

Role of Ion Substitution Strategies in Avoiding Experimental Interference

Ion substitution addresses interference from counterions in downstream applications:

  • Iron Source Substitution: Replacing ferrous sulfate (FeSO₄) with iron powder or ferric oxide eliminates sulfate contamination, which can skew spectroscopic analyses or inhibit plant growth in agricultural formulations. The patent CN1731277B demonstrates that iron powder (0.08–0.15 mm particle size) reacts completely with EDTA under microwave conditions, leaving no metallic residues.

  • Cation Exchange: Early formulations used potassium hydroxide, but ammonium hydroxide is now preferred to avoid potassium interference in calcium-sensitive systems. For instance, in physiological studies, potassium ions alter membrane potentials, whereas ammonium ions dissipate harmlessly.

  • pH-Dependent Complexation: Adjusting reaction pH ensures selective chelation. Ferric EDTA forms stable complexes at pH 2–3, while competing ions like calcium or magnesium require higher pH (≥10). Modern protocols maintain pH 5–6 during synthesis to prevent coprecipitation of hydroxides.

Lyophilization Techniques for Product Stabilization

Lyophilization (freeze-drying) converts aqueous ferric ammonium EDTA solutions into stable powders, extending shelf life from months to years. Key steps include:

  • Primary Drying: Solutions are frozen at −30°C for 12 hours, followed by sublimation under vacuum to remove 95% of water.
  • Secondary Drying: Residual moisture is desorbed by gradually raising the temperature to 25°C over 10 hours, achieving final moisture content <2%.

Beale’s autoclave method produces solutions that lyophilize into hygroscopic green powders, which remain stable for over five years when stored in amber glass. Critical parameters include:

ParameterOptimal RangeEffect on Stability
Residual Moisture<2%Prevents hydrolysis of EDTA bonds
Particle Size50–100 µmReduces surface area for oxidation
Storage Temperature4–25°CSlows thermal degradation

Modern iterations add cryoprotectants like trehalose during lyophilization to further stabilize the chelate structure against temperature fluctuations.

The formation constants for ferric ammonium ethylenediaminetetraacetic acid complexes demonstrate extraordinary stability characteristics that vary significantly with pH conditions [4]. The logarithmic formation constant for the ferric-ethylenediaminetetraacetic acid complex reaches 25.1, indicating exceptionally strong binding affinity compared to the ferrous analog, which exhibits a formation constant of 14.3 [4]. This substantial difference in binding strength reflects the preferential coordination of the hexadentate ligand with trivalent iron species.

Metal-Ethylenediaminetetraacetic Acid ComplexStability Constant (log Kf)Temperature (°C)
Ferric-Ethylenediaminetetraacetic Acid25.125
Ferrous-Ethylenediaminetetraacetic Acid14.325

The pH-dependent stability profiles reveal complex speciation behavior across different hydrogen ion concentrations [5]. At acidic conditions below pH 4.0, the predominant species involves protonated forms where carboxylate groups remain partially neutralized, significantly reducing the effective formation constant [5]. The conditional formation constant increases dramatically as pH rises from 3.0 to 7.0, reflecting the progressive deprotonation of carboxylic acid groups that enables full hexadentate coordination [2].

pHConditional Formation Constant (log K'f)Predominant Species
3.014.2Ferric(Hydrogen-ethylenediaminetetraacetic acid)
4.018.3Ferric(ethylenediaminetetraacetic acid)⁻
5.021.5Ferric(ethylenediaminetetraacetic acid)⁻
6.023.4Ferric(ethylenediaminetetraacetic acid)⁻
7.024.8Ferric(ethylenediaminetetraacetic acid)⁻
8.024.9Ferric(Hydroxide)(ethylenediaminetetraacetic acid)²⁻
9.023.7Ferric(Hydroxide)(ethylenediaminetetraacetic acid)²⁻

The maximum stability occurs in the neutral to slightly alkaline range between pH 7.0 and 8.0, where the conditional formation constant reaches its peak value of approximately 24.9 [6]. Beyond pH 8.0, the formation of mixed hydroxide-ethylenediaminetetraacetic acid complexes leads to a gradual decrease in stability due to competitive coordination with hydroxide ions [6]. The dissociation constants increase by 600-fold between pH 7.7 and 9.0, primarily attributed to the formation of mixed ethylenediaminetetraacetic acid-hydroxide chelates with more rapid dissociation kinetics [6].

The temperature dependence of these formation constants reveals enthalpically favorable complex formation [7]. Direct thermometric titration studies demonstrate that the enthalpy change for ferric-ethylenediaminetetraacetic acid complex formation is -11.5 ± 0.5 kilojoules per mole at 25.0 degrees Celsius [7]. This negative enthalpy change, combined with a positive entropy change of 440 joules per mole per kelvin, indicates that complex formation is both enthalpically and entropically favored [7].

Comparative Ligand Efficiency: Ethylenediaminetetraacetic Acid vs. Ethylenediaminetetramethylenephosphonic Acid Complexation

The comparative analysis between ethylenediaminetetraacetic acid and ethylenediaminetetramethylenephosphonic acid reveals fundamental differences in ligand efficiency and binding characteristics [8]. Ethylenediaminetetraacetic acid demonstrates superior thermal stability compared to ethylenediaminetetramethylenephosphonic acid due to the presence of delocalized π bonds in carboxylic acid groups, while ethylenediaminetetramethylenephosphonic acid exhibits only σ bonds in phosphonic acid groups [8].

PropertyEthylenediaminetetraacetic AcidEthylenediaminetetramethylenephosphonic Acid
StructureCarboxylic acid groupsPhosphonic acid groups
Binding Groups4 carboxylates, 2 amines4 phosphonates, 2 amines
Ferric Stability Constant (log K)25.1Lower than ethylenediaminetetraacetic acid
Ferrous Stability Constant (log K)14.3Lower than ethylenediaminetetraacetic acid
Thermal StabilityHigher thermal stabilityLower thermal stability
pH Range for Optimal Stability6.0-8.06.0-8.0
Predominant BondsDelocalized π bonds in carboxylic groupsOnly σ bonds in phosphonic groups

Theoretical molecular dynamics simulations reveal that ethylenediaminetetramethylenephosphonic acid complexes undergo rapid thermal decomposition due to the ease of breaking phosphorus-carbon bonds and repulsion between phosphonic acid groups [9]. The steric hindrance analysis using Interaction Region Indicator calculations demonstrates that ethylenediaminetetramethylenephosphonic acid exhibits stronger steric hindrance compared to ethylenediaminetetraacetic acid, contributing to reduced complex stability [8].

The ligand efficiency comparison extends to the fundamental coordination chemistry differences between carboxylate and phosphonate functional groups [10]. Carboxylic and phosphonic groups differ substantially in size, with phosphonic functions being considerably larger, and in shape, with flat carboxylate geometry contrasting with tetrahedral phosphonate configuration [10]. The phosphonate group exhibits higher basicity compared to carboxylate and carries a binegative charge versus the mononegative charge of carboxylate groups [10].

Potentiometric studies conducted at 25 degrees Celsius and ionic strength of 0.2 molar sodium chloride reveal complex formation equilibrium constants for ethylenediaminetetramethylenephosphonic acid with ferric iron [11]. The successive protonation constants and complex formation constants were determined using specialized computational programs, demonstrating that ethylenediaminetetramethylenephosphonic acid forms multiple protonated species across different pH ranges [12].

The thermal decomposition mechanisms further illustrate the comparative stability differences [13]. Ethylenediaminetetraacetic acid complexes decompose through a systematic four-step process involving initial water molecule release, followed by carboxylate arm degradation with carbon dioxide evolution [14]. The decomposition process involves ferric iron reduction to ferrous iron during carbon dioxide release, with subsequent formation of configurational isomers [14]. In contrast, ethylenediaminetetramethylenephosphonic acid complexes demonstrate more rapid decomposition pathways due to weaker phosphorus-carbon bonds [9].

Redox Dynamics in Ferric-Ferrous Transition States

The redox dynamics of ferric ammonium ethylenediaminetetraacetic acid involve complex electron transfer mechanisms that are significantly influenced by pH conditions and ligand coordination [15]. The standard redox potential of the ferric-ferrous couple in ethylenediaminetetraacetic acid complexes differs substantially from the uncomplexed metal ions due to differential stabilization effects [15]. The complexation reaction modifies the electrochemical behavior by providing different reduction potentials in the complexed state compared to the free metal ion state [15].

The formal potential of the ferrous-ferric ethylenediaminetetraacetic acid redox reaction demonstrates pH dependence, decreasing at 130 millivolts per pH unit in the low pH range below 3.8 [16]. This pH dependence results from the concentration-dependent speciation of both the metal complex and the ligand protonation states [16]. The redox potential relationship follows the equation: E(complex) = E(aqua) - (RT/nF) ln(K(ferric)/K(ferrous)), where the formation constants for different oxidation states determine the overall redox behavior [15].

Kinetic studies of ferrous chelate oxidation reveal that the reaction follows first-order dependence on oxygen concentration and second-order dependence on ferrous chelate concentration [17]. The activation energy for the oxidation reaction of ferrous-ethylenediaminetetraacetic acid complex is 27.2 ± 2.3 kilojoules per mole, with a rate constant of 6.5 × 10⁻² cubic meters per square mole per second at 25 degrees Celsius [17].

ParameterValueUnits
Activation Energy (Ferrous-Ethylenediaminetetraacetic Acid Oxidation)27.2 ± 2.3kJ/mol
Rate Constant (25°C)6.5 × 10⁻²m³/(mol²·s)
Oxygen Reaction Order1-
Ferrous Complex Reaction Order2-

The electron transfer mechanisms involve both outer-sphere and inner-sphere pathways depending on the specific conditions [18]. Quantum mechanical calculations demonstrate that the formation of outer-sphere complexes occurs rapidly in microseconds to seconds over wide concentration ranges, while the transition to inner-sphere complexes requires milliseconds to seconds [19]. The overall reaction delineation includes encounter frequency in bulk solution, outer-sphere complex formation, transition from outer-sphere to inner-sphere complexes, and final electron transfer [18].

The redox behavior in ferric-ferrous transition states demonstrates ligand-modulated redox potential effects [20]. The ethylenediaminetetraacetic acid-chelated Fenton system extends the applicable pH range to circumneutral and alkaline conditions while modifying the redox properties of coordinated iron [20]. The complexation enhances ferrous ion generation reactions through hydrogen peroxide, accompanied by superoxide radical formation [20].

Thermodynamic parameters for iron-ethylenediaminetetraacetic acid complex formation reveal enthalpically driven processes with specific entropy contributions [7]. The enthalpy change of -11.5 ± 0.5 kilojoules per mole combined with the entropy change of 440 joules per mole per kelvin results in highly favorable Gibbs free energy changes [7].

ParameterFerric-Ethylenediaminetetraacetic AcidFerrous-Ethylenediaminetetraacetic Acid
ΔH (kJ/mol)-11.5 ± 0.5Less negative than ferric
ΔS (J/mol·K)440Positive
ΔG (kJ/mol)Highly negativeNegative

Hydroponic Nutrient Delivery Mechanisms

The effectiveness of ferric ammonium ethylenediaminetetraacetic acid in hydroponic systems stems from its unique chelation chemistry and delivery mechanisms. In hydroponic environments, this compound functions through multiple pathways to ensure optimal iron availability to plant roots [3] [4].

Chelation Stability and Release Mechanisms

The primary delivery mechanism involves the formation of stable chelate complexes that maintain iron in solution across varying pH conditions. Research has demonstrated that ferric ammonium ethylenediaminetetraacetic acid exhibits optimal stability within a pH range of 4.0 to 6.5, making it particularly suitable for most hydroponic nutrient solutions [3] [4] [5]. The compound maintains its chelated form through a hexadentate ligand structure, where ethylenediaminetetraacetic acid coordinates with iron through four carboxylate groups and two amine groups [6].

Root Uptake and Reduction Processes

The uptake mechanism in hydroponic systems involves the action of ferric chelate reductase enzymes at the root surface. Plants utilize Strategy I iron acquisition, where ferric iron chelates are reduced to ferrous iron before uptake by iron-regulated transporter proteins [7] [8]. Studies conducted on wheat plants in hydroponic conditions revealed that ferric ammonium ethylenediaminetetraacetic acid treatment at 25 μM concentrations resulted in significantly enhanced ferric chelate reductase activity compared to other iron sources [7].

Nutrient Solution Dynamics

In recirculating hydroponic systems, ferric ammonium ethylenediaminetetraacetic acid demonstrates superior performance characteristics. Research indicates that sodium-free formulations are particularly beneficial for recirculating systems, as they prevent salt accumulation and maintain stable electrical conductivity levels [3] [4]. The compound remains compatible with soluble phosphates, ensuring its effectiveness in complete nutrient solutions without precipitation concerns [3].

Concentration and Application Protocols

Optimal application concentrations vary depending on the specific hydroponic system and crop requirements. For general nutrient solutions, concentrations between 10-50 mg iron per liter provide adequate iron nutrition [3] [4] [9]. However, for iron-deficient conditions, concentrations may be increased to 25-100 mg iron per liter to rapidly correct deficiencies [10] [11] [9].

Iron Bioavailability Optimization Strategies

The optimization of iron bioavailability using ferric ammonium ethylenediaminetetraacetic acid requires comprehensive understanding of plant physiological responses and environmental factors that influence iron uptake efficiency [7] [12].

Physiological Response Enhancement

Research on wheat and maize plants in hydroponic systems has revealed that ferric ammonium ethylenediaminetetraacetic acid treatment significantly enhances chlorophyll synthesis and photosynthetic capacity. In wheat plants treated with 25 μM ferric ammonium ethylenediaminetetraacetic acid, chlorophyll content increased substantially compared to control treatments, indicating improved functional iron status [7]. Similarly, carotenoid concentrations were enhanced, suggesting better protection against photoxidative stress.

Comparative Efficacy Studies

Comparative studies between ferric ammonium ethylenediaminetetraacetic acid and other iron chelates have demonstrated its superior performance in specific applications. Research comparing ferric ammonium ethylenediaminetetraacetic acid with ferric ethylenediaminetetraacetic acid and ferric citrate showed that ferric ammonium ethylenediaminetetraacetic acid produced the highest ferric chelate reductase activity in plant roots [7]. This enhanced enzyme activity correlates directly with improved iron bioavailability and plant iron status.

Environmental Optimization Factors

The bioavailability of iron from ferric ammonium ethylenediaminetetraacetic acid is significantly influenced by environmental conditions. pH management represents a critical factor, as stability decreases substantially at pH values above 6.5 [5] [13]. Temperature also plays a crucial role, with optimal performance observed at temperatures between 18-25°C [2].

Aquaponic System Applications

In aquaponic systems, ferric ammonium ethylenediaminetetraacetic acid has demonstrated exceptional performance for both plant nutrition and system stability. Research conducted over 90 days in aquaponic systems showed that moderate iron supplementation using ferric ammonium ethylenediaminetetraacetic acid at 200 mg/kg significantly improved plant growth parameters including plant height, stem diameter, and leaf count [2]. The iron content in water reached optimal levels of 1.2-1.5 mg/L, providing adequate nutrition without compromising fish health.

Micronutrient Interaction Effects

The bioavailability optimization of ferric ammonium ethylenediaminetetraacetic acid must consider interactions with other micronutrients. Research has shown that the presence of zinc, manganese, and copper can influence iron uptake efficiency through competitive mechanisms at the root surface [8] [14]. Strategic formulation approaches that account for these interactions can enhance overall micronutrient bioavailability.

Long-Term Stability in Recirculating Nutrient Solutions

The long-term stability of ferric ammonium ethylenediaminetetraacetic acid in recirculating nutrient solutions represents a critical factor for successful hydroponic operations. This stability encompasses both chemical degradation resistance and maintenance of biological activity over extended periods [13] [15].

Chemical Stability Characteristics

Extensive stability studies have demonstrated that ferric ammonium ethylenediaminetetraacetic acid maintains its chelated structure for extended periods under appropriate conditions. At neutral pH (7.0), the compound exhibits minimal degradation over 30 days, with less than 5% reduction in active iron content [13]. However, stability decreases significantly at pH values below 5.0, where degradation rates can reach 20-30% over the same period [5] [13].

Temperature Effects on Stability

Temperature represents a critical factor influencing long-term stability in recirculating systems. Research indicates that ferric ammonium ethylenediaminetetraacetic acid maintains stability at temperatures up to 25°C for extended periods [13]. At elevated temperatures above 40°C, degradation rates increase substantially, with rapid decomposition occurring at temperatures above 100°C [16].

Photodegradation Considerations

Light exposure significantly impacts the stability of ferric ammonium ethylenediaminetetraacetic acid in recirculating systems. Photodegradation studies have shown that ultraviolet light exposure leads to photo-reductive dissociation of the iron chelate complex [5]. This process releases free iron ions, which can subsequently precipitate as hydroxides, reducing bioavailability and potentially causing system complications.

Microbial Degradation Resistance

The resistance of ferric ammonium ethylenediaminetetraacetic acid to microbial degradation varies significantly depending on the microbial community present in the system. Research has identified specific bacterial strains, including Agrobacterium species, capable of utilizing iron-ethylenediaminetetraacetic acid complexes as carbon sources [17]. However, the degradation rate is relatively slow, with complete mineralization requiring several days under optimal conditions for microbial growth.

System pH Management

Maintaining appropriate pH levels represents the most critical factor for ensuring long-term stability in recirculating systems. Buffer systems that maintain pH between 6.0 and 6.5 provide optimal conditions for chelate stability while ensuring adequate iron bioavailability [13]. pH values above 7.0 can lead to competitive complexation with calcium and magnesium ions, reducing iron availability [18].

Precipitation Prevention Strategies

Long-term stability in recirculating systems requires effective precipitation prevention strategies. The combination of appropriate pH management, temperature control, and light exclusion can significantly extend the useful life of ferric ammonium ethylenediaminetetraacetic acid solutions [15]. Additionally, the use of secondary chelating agents or stabilizers can enhance overall system stability.

Storage and Handling Protocols

Proper storage conditions are essential for maintaining long-term stability. Research indicates that ferric ammonium ethylenediaminetetraacetic acid solutions can be stored for up to 24 months under appropriate conditions [19] [20] [21]. Optimal storage requires cool temperatures (2-8°C), protection from light, and maintenance of neutral pH conditions [20].

Monitoring and Quality Control

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

365.052150 g/mol

Monoisotopic Mass

365.052150 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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